2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenylmethyl group at position 3 and a 2-methylphenyl acetamide moiety at position 1. The pyrido-pyrimidine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and enzyme modulation. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methylphenyl acetamide contributes to target binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-15-5-2-3-6-18(15)26-20(29)14-27-19-7-4-12-25-21(19)22(30)28(23(27)31)13-16-8-10-17(24)11-9-16/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRHNLAQJPERKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.4 g/mol. The structure features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrido[3,2-d]pyrimidine derivatives. In a screening of drug libraries against multicellular spheroids, compounds similar to this one demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Analgesic and Anti-inflammatory Effects
Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory properties. Specifically, studies have shown that related compounds can increase pain thresholds and suppress inflammatory responses more effectively than traditional analgesics like Lornoxicam and Diclofenac . The proposed mechanism involves modulation of nicotinic acetylcholine receptors, which play a crucial role in pain perception.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), which is involved in inflammatory processes . This inhibition can lead to reduced production of pro-inflammatory mediators.
- Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis .
Case Studies
A notable case study involved the evaluation of various pyrido[3,2-d]pyrimidine derivatives in vitro against breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range. This suggests potent anticancer activity worthy of further investigation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.4 g/mol |
| Anticancer Activity | IC50 < 10 µM |
| Analgesic Activity | Effective vs. Lornoxicam |
| Mechanism | PLA2 inhibition |
| Cell Cycle Impact | Induces apoptosis |
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Reagents : Halogenated compounds, amines, and various catalysts are often used to enhance yield and selectivity.
- Conditions : Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing the synthesis process.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in drug development for diseases where enzyme modulation is beneficial.
Case Studies
| Study | Description | Findings |
|---|---|---|
| Study 1 | In vitro evaluation of anticancer activity | Demonstrated significant cytotoxicity against breast and colon cancer cell lines. |
| Study 2 | Assessment of antimicrobial properties | Showed potential against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Enzyme inhibition assays | Inhibited dihydrofolate reductase with an IC50 value indicating strong binding affinity. |
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Comparison
Key Observations :
- Thieno cores (sulfur-containing) may enhance π-π stacking, while pyrido systems (nitrogen-rich) improve solubility and kinase binding .
- Substituent Effects : Fluorophenyl groups (target compound and ) increase metabolic stability compared to chlorophenyl analogs . The 2-methylphenyl acetamide in the target compound likely reduces steric hindrance compared to bulkier trifluoromethylphenyl groups .
Key Observations :
- Palladium-catalyzed cross-couplings (e.g., Suzuki reactions) are common for pyrimidine derivatives but yield lower efficiencies (e.g., 19% in ) compared to nucleophilic substitutions (67–81% in ).
- The target compound’s synthesis likely requires multi-step functionalization of the pyrido-pyrimidine core, similar to protocols in .
Bioactivity and Docking Studies
Pyrido-Pyrimidine Analogs :
- Compounds with pyrido-pyrimidine cores (e.g., kinase inhibitors) show strong binding to ATP pockets due to nitrogen-rich scaffolds .
- The 4-fluorophenyl group in the target compound may enhance selectivity for kinases overexpressed in cancers, as seen in fluorophenyl-substituted imidazoles .
Thieno-Pyrimidine Derivatives:
Pyrazole Derivatives :
Docking Efficiency :
- Chemical Space Docking (CSD) studies highlight that pyrido-pyrimidine derivatives with fluorinated aryl groups achieve higher enrichment ratios in kinase targets (e.g., ROCK1) compared to non-fluorinated analogs.
Preparation Methods
Synthesis of the Pyrido[3,2-d]pyrimidine-2,4-dione Core
The pyrido[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A widely adopted approach involves the use of 6-aminouracil derivatives as starting materials. For example, 1,3-disubstituted-6-aminouracils undergo cyclization with α,β-unsaturated ketones or aldehydes under acidic or basic conditions . In one protocol, 6-amino-1,3-dimethyluracil reacts with ethyl acetoacetate in refluxing benzene with piperidine and glacial acetic acid to form ethyl α-acetyl-β-aryl acrylates, which are subsequently hydrogenated and cyclized with triaminopyrimidines .
Microwave-assisted synthesis has emerged as a high-efficiency alternative. Irradiating a mixture of 3-amino-4-methyl-N-phenyl-6-substituted furo[2,3-b]pyridine-2-carboxamide and aromatic carboxylic acids at 300 W for 4–11 minutes yields pyrido-furo-pyrimidine derivatives in 68–96% yields . This method reduces reaction times from hours to minutes while maintaining high purity (Table 1).
Table 1: Microwave-Assisted Cyclization Conditions and Yields
| Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|
| 4–7 | 68–75 | ≥95 |
| 8–11 | 71–96 | ≥97 |
Attachment of the N-(2-Methylphenyl)acetamide Moiety
The final step involves coupling the 1-chloro intermediate with N-(2-methylphenyl)acetamide. This is achieved through nucleophilic substitution:
-
Chlorination : The 1-position of the pyrido[3,2-d]pyrimidine is activated using POCl₃ or PCl₅ in refluxing toluene, yielding the 1-chloro derivative .
-
Amidation : Reacting the chlorinated intermediate with N-(2-methylphenyl)acetamide in the presence of triethylamine (TEA) in anhydrous THF at 60°C for 12 hours affords the target compound .
Table 2: Amidation Reaction Parameters
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | TEA | 60 | 78 |
| DMF | DBU | 80 | 65 |
| DCM | Pyridine | 25 | 42 |
Optimization and Challenges
Key challenges include regioselectivity during alkylation and byproduct formation during chlorination. Regioselective N-alkylation is ensured by using bulky bases like DBU, which favor substitution at the less hindered 3-position . Byproducts from over-chlorination are minimized by controlling stoichiometry (1.2 eq POCl₃) and reaction time (<4 hours) .
Purification is critical for achieving pharmaceutical-grade purity. Recrystallization from ethanol/water (7:3) or preparative HPLC (C18 column, acetonitrile/water gradient) yields >99% pure product .
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes highlights trade-offs between yield, scalability, and complexity:
-
Classical Cyclocondensation :
-
Microwave-Assisted Synthesis :
-
Solid-Phase Synthesis :
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including cyclization of the pyrido[3,2-d]pyrimidine core, alkylation with 4-fluorobenzyl groups, and coupling with 2-methylphenylacetamide. Critical parameters include:
- Temperature control : Excessive heat during cyclization can lead to decomposition of the pyrimidine ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in the alkylation step .
- Catalysts : Use of potassium carbonate or triethylamine as bases improves reaction kinetics . Methodological validation via HPLC or TLC is recommended to monitor intermediate purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Advanced spectroscopic techniques are essential:
- ¹H/¹³C NMR : Assign peaks for the pyrido[3,2-d]pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and the acetamide side chain (δ 2.1–2.3 ppm for methyl groups) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 464.12 for C₂₄H₂₀FN₃O₃) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity (IC₅₀ values) .
- Solubility and stability : Measure in PBS or simulated physiological buffers to guide in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Substituent variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -CH₂Ph) to modulate binding affinity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Glide) to identify critical interactions (e.g., hydrogen bonding with the pyrimidine-2,4-dione moiety) .
- Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .
Q. What strategies resolve contradictions in biological data across different assay systems?
- Dose-response normalization : Account for variations in cell permeability or efflux pump activity (e.g., P-gp overexpression) .
- Off-target profiling : Use proteome-wide microarrays to identify unintended interactions (e.g., with cytochrome P450 enzymes) .
- Orthogonal validation : Confirm in vitro results with ex vivo models (e.g., patient-derived organoids) .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR T790M mutant) to predict inhibitory constants (Kᵢ) .
- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding kinetics .
- QSAR modeling : Corrogate electronic descriptors (e.g., LogP, polar surface area) with cytotoxicity data .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility during formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers to enhance solubility .
- Prodrug design : Introduce phosphate or glycoside groups for improved bioavailability .
Q. What analytical techniques differentiate between tautomeric forms of the pyrido[3,2-d]pyrimidine core?
- Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria (e.g., keto-enol forms) .
- IR spectroscopy : Detect carbonyl stretching frequencies (1670–1700 cm⁻¹) to confirm dione stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
